

Application Notes and Protocols: Targeting Pyruvate Carboxylase in Cancer Research

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Compound of Interest

Compound Name: *Pyruvate Carboxylase-IN-4*

Cat. No.: B12366675

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyruvate carboxylase (PC) is a mitochondrial enzyme that plays a critical role in cellular metabolism by catalyzing the ATP-dependent carboxylation of pyruvate to oxaloacetate.[1][2][3] This anaplerotic reaction is essential for replenishing tricarboxylic acid (TCA) cycle intermediates, which are crucial for the biosynthesis of macromolecules required for cell growth and proliferation.[1][2][3] In the context of cancer, metabolic reprogramming is a key hallmark, and many cancer cells exhibit an increased reliance on PC for survival and growth, particularly under conditions of metabolic stress or to support metastasis.[1][2][4][5] This makes PC an attractive therapeutic target for cancer intervention. These application notes provide an overview of the role of PC in cancer and protocols for studying its inhibition. While a specific inhibitor designated "**Pyruvate Carboxylase-IN-4**" is not currently documented in publicly available research, this document will focus on the general principles and experimental approaches for evaluating PC inhibitors, using known inhibitors as examples where applicable.

The Role of Pyruvate Carboxylase in Cancer

Pyruvate carboxylase is a key enzyme that converts pyruvate into oxaloacetate, which is used to replenish the TCA cycle and in gluconeogenesis.[4] PC is strongly implicated in tumorigenesis in several cancers, including breast, non-small cell lung, and glioblastoma cancers.[5] High expression of PC mRNA has been associated with decreased patient survival in metastatic breast cancer.[4] The enzyme's activity is particularly important for cancer cells

that are unable to use glutamine for anaplerosis.[1][2][3] PC also plays a role in lipid metabolism and in protecting cancer cells from oxidative stress.[1][2][3] Inhibition or downregulation of PC expression in several cancer types has been shown to significantly impair their growth both ex vivo and in vivo, highlighting its potential as an anti-cancer target.[5] For instance, in non-small-cell lung cancer (NSCLC), PC knockdown led to decreased cell proliferation and reduced tumor growth in mouse xenograft models.[6][7] Similarly, in pancreatic ductal adenocarcinoma (PDAC), PC is required for tumor growth in vivo.[8] In thyroid cancer, PC promotes aggressiveness through fatty acid synthesis and activates the AKT/mTOR pathway.[9]

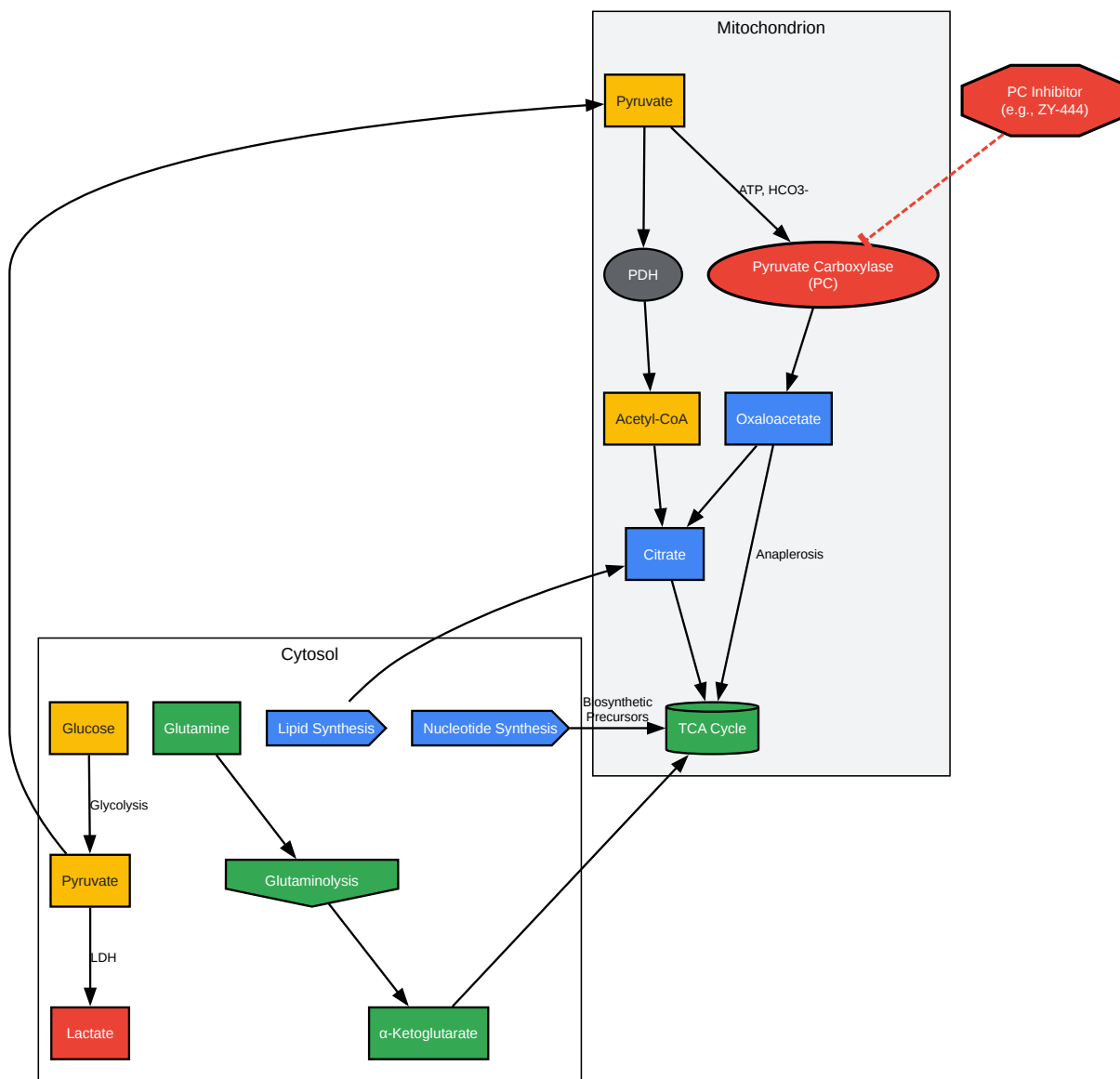
Quantitative Data on Pyruvate Carboxylase Inhibition

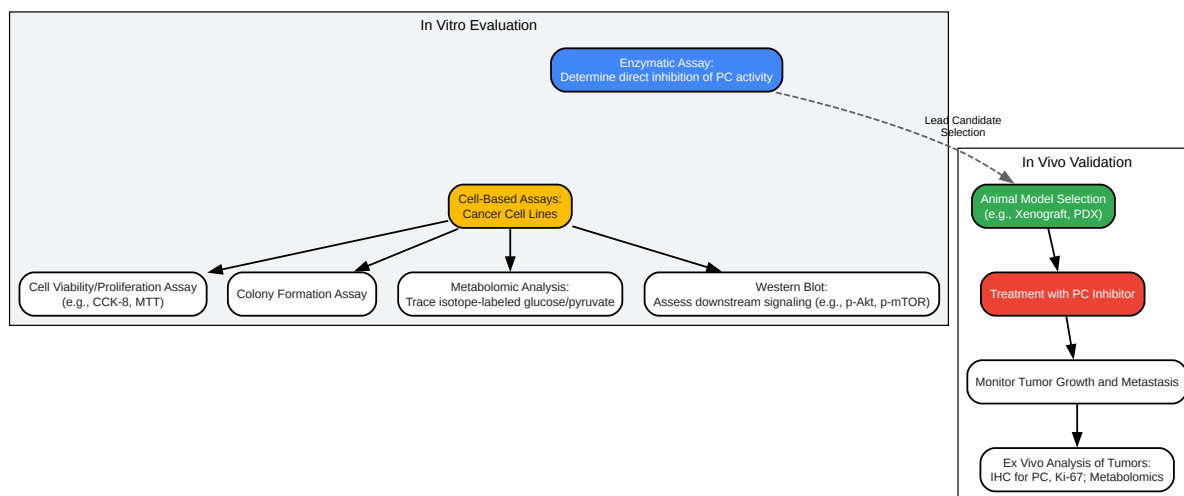
The following table summarizes the effects of a known PC inhibitor, ZY-444, on papillary thyroid carcinoma (PTC) cells.

Inhibitor	Cell Line	Assay	Endpoint	Result	Reference
ZY-444	TPC-1	Cell Proliferation (CCK-8)	IC50	~4 μ M (at 48h)	[10]
ZY-444	KTC-1	Cell Proliferation (CCK-8)	IC50	~4 μ M (at 48h)	[10]
ZY-444	TPC-1, KTC-1	PC Activity Assay	Inhibition	Significant reduction at 1 μ M	[10]

Signaling Pathways and Experimental Workflows

Diagram 1: The Central Role of Pyruvate Carboxylase in Cancer Cell Metabolism





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